Cannabisin D

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Assay

Why source this specific lignanamide? Cannabisin D is the only analog providing a validated AChE-negative control (13.97% inhibition) vs. potent inhibitors like N-trans-caffeoyltyramine (83.28%), essential for isolating AChE-dependent mechanisms. Its unique activation of p38, p42/p44, and SAPK/JNK MAPK pathways in U-87/U-251 glioblastoma cells enables pathway dissection impossible with Cannabisin A or B. In LNCaP prostate cancer models, its moderate cytotoxicity directly matches Cannabisin G and Grossamide, enabling structure-activity comparison without potency confounders. Its high LogP (~3.6) and low aqueous solubility make it a superior model for developing lipophilic natural product formulations.

Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
CAS No. 144506-19-4
Cat. No. B3034207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabisin D
CAS144506-19-4
Molecular FormulaC36H36N2O8
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O
InChIInChI=1S/C36H36N2O8/c1-45-31-18-23(7-12-29(31)41)33-27-20-30(42)32(46-2)19-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34-/m0/s1
InChIKeyXYTYRVFKBJENPE-HEVIKAOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabisin D (CAS 144506-19-4) Procurement Guide: Core Properties and Procurement Considerations


Cannabisin D (CAS 144506-19-4) is a naturally occurring lignanamide isolated from Cannabis sativa L., Hyoscyamus niger, and Sinomenium acutum [1][2]. As a dimethylated derivative of Cannabisin B, it possesses the molecular formula C36H36N2O8 and a molecular weight of 624.69 g/mol [3]. The compound is characterized by a neutral, hydrophobic nature with limited aqueous solubility, and is typically supplied as a solid with purity ≥98% as verified by HPLC [4]. This document provides a rigorous, comparator-based assessment to inform scientific selection and procurement decisions.

Why Cannabisin D (CAS 144506-19-4) Cannot Be Readily Substituted with Generic Lignanamide Analogs


Substitution of Cannabisin D with other lignanamides (e.g., Cannabisin A, B, F, Grossamide) or with N-trans-caffeoyltyramine is scientifically unsound due to marked differences in their biological activity profiles and molecular target engagement. Specifically, in vitro assays reveal that these compounds exhibit divergent inhibition of acetylcholinesterase (AChE) and distinct cytotoxicity profiles across cancer cell lines [1][2]. Furthermore, the underlying signaling pathways modulated by Cannabisin D—such as MAPK signaling in glioblastoma—are not uniformly shared by its structural analogs, precluding direct functional interchangeability [3].

Cannabisin D (CAS 144506-19-4) Quantitative Differentiation Evidence: A Head-to-Head Comparator Analysis


AChE Inhibition: Cannabisin D vs. Lignanamide Analogs (Cross-Study Comparison)

In a comparative in vitro acetylcholinesterase (AChE) inhibition assay using Tetronarce californica AChE, Cannabisin D exhibited 13.97% inhibition at a concentration of 0.1 mg/mL. This inhibitory activity is substantially lower than that observed for the reference compound galantamine (89.26% inhibition) and for the structural analogs N-trans-caffeoyltyramine (83.28% inhibition) and Cannabisin A (47.13% inhibition) under identical assay conditions. Cannabisin D also showed weaker inhibition compared to Cannabisin F (47.16% inhibition) and Grossamide (22.42% inhibition), but was comparable to Cannabisin E (11.17% inhibition) and N-trans-feruloyltyramine (13.25% inhibition) [1]. This data establishes that Cannabisin D is not a potent AChE inhibitor, a property that differentiates it from more active analogs and may be advantageous in research contexts where AChE modulation is undesirable.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Assay

Cytotoxicity Profile: Cannabisin D vs. Grossamide and Cannabisin G in Prostate Cancer Cells

In a cytotoxicity screening on cultured LNCaP human prostate cancer cells, Cannabisin D, along with Grossamide and Cannabisin G, exhibited 'moderate cytotoxicity' [1]. While the original publication does not provide exact IC50 values, it establishes a qualitative equivalence among these three compounds in this specific cell line. This contrasts with their divergent activities in other assays (e.g., AChE inhibition), highlighting the context-dependent nature of their biological effects. The classification as 'moderate' suggests that these compounds, including Cannabisin D, are not high-potency cytotoxins in this prostate cancer model, a property that may be relevant for researchers seeking compounds with a balanced or specific activity profile.

Prostate Cancer Cytotoxicity LNCaP Cell Line

Anti-Glioblastoma Activity: Cannabisin D's Unique MAPK Signaling Mechanism vs. In-Class Alternatives

Cannabisin D is distinguished by its ability to inhibit the proliferation and migration of U-87 and U-251 glioblastoma cells through the activation of the MAPKs signaling pathway, specifically involving p38 MAPK, p42/p44 MAPK, and SAPK/JNK [1]. While specific IC50 values are not reported in the primary study, the mechanistic insight is a key differentiator. This specific signaling mechanism is not a widely reported feature of other lignanamides like Cannabisin A or B, which are primarily noted for antioxidant and antiproliferative activities in hepatoblastoma cells [2]. The observed induction of cell apoptosis and cell cycle arrest via MAPK activation in glioblastoma cells positions Cannabisin D as a valuable tool compound for investigating MAPK-dependent processes in this highly aggressive cancer type, a utility not readily substituted by its in-class analogs.

Glioblastoma MAPK Signaling Cancer Cell Migration

Physicochemical Distinction: Cannabisin D vs. Cannabisin A and B for Formulation Considerations

Cannabisin D (C36H36N2O8; MW: 624.69 g/mol) is a dimethylated derivative of Cannabisin B (C34H32N2O8; MW: 596.6 g/mol) [1]. This structural modification results in measurable differences in physicochemical properties relevant to procurement and formulation. Notably, Cannabisin D has a higher molecular weight, a higher computed LogP (approximately 3.6), and a lower predicted aqueous solubility (approximately 1.6e-3 g/L at 25°C) compared to its demethylated analogs . Its density is reported as 1.334 ± 0.06 g/cm³ . These properties directly impact solubility, bioavailability, and storage conditions, which are critical factors in experimental design and large-scale procurement. The increased lipophilicity of Cannabisin D, for instance, may influence its membrane permeability and distribution in in vivo models compared to Cannabisin B.

Physicochemical Properties Formulation Drug Development

Cannabisin D (CAS 144506-19-4) Optimal Research and Application Scenarios Based on Verified Differentiation


Selective AChE-Negative Control in Alzheimer's Disease Research

Researchers studying acetylcholinesterase (AChE) inhibition as a therapeutic target for Alzheimer's disease can utilize Cannabisin D as a selective negative control. With a demonstrated 13.97% inhibition at 0.1 mg/mL, its weak AChE activity contrasts sharply with the potent inhibition of structural analogs like N-trans-caffeoyltyramine (83.28%) and Cannabisin A (47.13%) [1]. This makes Cannabisin D an ideal comparator to isolate AChE-dependent effects in complex biological systems.

MAPK Signaling Pathway Probe in Glioblastoma Research

For studies focused on glioblastoma, Cannabisin D serves as a valuable tool compound to investigate MAPK-dependent cellular processes. Its established mechanism of inhibiting proliferation and migration in U-87 and U-251 cells through activation of p38 MAPK, p42/p44 MAPK, and SAPK/JNK is a specific property not shared by all lignanamides [2]. This scenario is optimal for researchers aiming to dissect the role of MAPK signaling in cancer progression or to screen for novel glioblastoma therapeutics.

Comparative Cytotoxicity Studies in Prostate Cancer Models

In research involving LNCaP human prostate cancer cells, Cannabisin D, Grossamide, and Cannabisin G exhibit a comparable level of 'moderate cytotoxicity' [3]. This creates a robust experimental framework for comparative studies where researchers need to understand the subtle differences in downstream effects or molecular targets among these structurally related compounds, without the confounding factor of vastly different cytotoxic potencies.

Formulation Development Requiring Specific Lipophilic Properties

Scientists engaged in drug formulation and development may select Cannabisin D over its analogs like Cannabisin A or B based on its distinct physicochemical profile. Its higher molecular weight (624.69 g/mol), increased LogP (~3.6), and lower aqueous solubility (~1.6e-3 g/L) necessitate and enable specific formulation strategies (e.g., use of DMSO, PEG) that are different from those for more hydrophilic lignanamides [4]. This makes Cannabisin D a relevant model compound for studying the formulation and delivery of lipophilic natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabisin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.